molecular formula C13H18O B13574096 4-[2-(Propan-2-yl)phenyl]butanal CAS No. 62518-62-1

4-[2-(Propan-2-yl)phenyl]butanal

Cat. No.: B13574096
CAS No.: 62518-62-1
M. Wt: 190.28 g/mol
InChI Key: DKPKRZXFTFSVQC-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yl)phenyl]butanal is an organic compound with a molecular formula of C13H18O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its aromatic ring substituted with an isopropyl group and a butanal chain, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Propan-2-yl)phenyl]butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Propan-2-yl)phenyl]butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yl)phenyl]butanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Propan-2-yl)phenyl]butanal is unique due to the presence of the isopropyl group on the aromatic ring, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on aromatic aldehydes .

Properties

CAS No.

62518-62-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(2-propan-2-ylphenyl)butanal

InChI

InChI=1S/C13H18O/c1-11(2)13-9-4-3-7-12(13)8-5-6-10-14/h3-4,7,9-11H,5-6,8H2,1-2H3

InChI Key

DKPKRZXFTFSVQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CCCC=O

Origin of Product

United States

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